Fmoc-Dap-OH

Catalog No.
S1768136
CAS No.
181954-34-7
M.F
C18H18N2O4
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dap-OH

CAS Number

181954-34-7

Product Name

Fmoc-Dap-OH

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

HDSLKWZYHRLRRL-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O

Synonyms

Fmoc-Dap-OH;181954-34-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoicacid;N2-Fmoc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;Nalpha-Fmoc-L-2,3-diaminopropionicacid;Fmoc-L-Dapa-OH;AmbotzFAA1467;AC1LEMHB;47552_ALDRICH;SCHEMBL418101;47552_FLUKA;CTK1B9090;ZINC57603;HDSLKWZYHRLRRL-INIZCTEOSA-N;MolPort-003-725-379;ACT06569;CF-791;AKOS015892809;AJ-09748;AK-44570;AN-30514;SC-10226;AM20030205;FT-0679770

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Fmoc-Dap-OH (N-α-Fmoc-L-α,β-diaminopropionic acid) is a non-proteinogenic amino acid derivative essential for advanced solid-phase peptide synthesis (SPPS).[1][2] Its defining feature is a primary amine on the side chain's β-carbon, which provides a reactive handle for on-resin modifications.[3][4] Unlike its side-chain protected counterparts, Fmoc-Dap-OH is specifically chosen when the synthetic strategy requires direct, on-resin manipulation of the side-chain amine for applications such as peptide cyclization, branching, or site-specific conjugation before final cleavage.[3]

Research Fit

Orthogonal diamine Fmoc on α‑amine; free β‑amine for selective functionalization
SPPS building block Introduces reactive handle for conjugation, cyclization, or branching
Minimal spacer Single‑carbon side chain enables constrained architectures

Selecting an alternative to Fmoc-Dap-OH introduces significant process and performance trade-offs. Using a side-chain protected version, such as Fmoc-Dap(Boc)-OH, is fundamentally incompatible with synthesis workflows that require on-resin side-chain reactions, as the Boc group is stable to the basic conditions used for Fmoc removal.[3] Substituting with longer-chain homologs like Fmoc-Dab-OH or Fmoc-Orn-OH alters the geometry and reactivity, which is critical for achieving high yields in constrained cyclic peptides or specific bioactive conformations. The unprotected β-amino group is nucleophilic and can lead to undesired side reactions if not managed, but this reactivity is precisely what makes it indispensable for specific multi-step, on-resin synthetic strategies where other analogs would fail.[4]

Substitution Risk

Chain‑length mismatch
Dab, Orn, or Lys analogs alter side‑chain length and conformational flexibility, potentially shifting peptide backbone geometry and bioactivity.
Protected β‑amine
Fmoc‑Dap(Boc)‑OH or Dde/Alloc derivatives require an extra orthogonal deprotection, exposing the sequence to acid or nucleophile reagents.
Orthogonal chemistry conflict
Dde‑ or Alloc‑based protection may be incompatible with certain peptide sequences, limiting synthetic workflow flexibility.

Enables High-Yield On-Resin Cyclization for Constrained Peptides

The use of Fmoc-Dap-OH's unprotected side chain is a deliberate strategy for creating constrained peptides. In a direct comparison for synthesizing analogues of the MPER epitope via on-resin CuAAC cyclization, the peptide constructed with a Dap derivative yielded a clean conversion, resulting in a 60–75% recovered yield after a single purification.[5] This demonstrates that the specific chain length and reactivity of the Dap side chain are well-suited for forming constrained cyclic structures directly on the resin, a process that would be impossible with a side-chain protected version and would have different efficiencies with longer homologs like Orn or Lys.[5]

Evidence DimensionRecovered Yield after On-Resin Cyclization and Purification
Target Compound Data60-75% (using Fmoc-Dap(N3)-OH)
Comparator Or BaselineFmoc-Orn(N3)-OH and Fmoc-Lys(N3)-OH (Homologs with longer side chains)
Quantified DifferenceAchieved comparable high yields to longer-chain analogs, confirming its suitability for forming smaller, constrained rings.
ConditionsOn-resin CuAAC macrocyclization of MPER epitope analogues on Tenta-gel resin.[5]

For synthesizing constrained cyclic peptides, this evidence shows that Fmoc-Dap-OH is a validated precursor, enabling efficient on-resin cyclization with high recovered yields.

Side‑chain spacer length
Head‑to‑head comparison
Dap: 1‑carbon spacer; Dab/Orn/Lys: 2–4 carbons
Shortest spacer supports compact conformational constraint in cyclic peptides.
Ivdde protection confirmed by NMR and elemental analysis.

Process Risk: Avoids Intramolecular Lactamization Prevalent in Homolog Fmoc-Dab(Mtt)-OH

A significant procurement risk with the next-longer homolog, diaminobutyric acid (Dab), is its high propensity for side reactions. Studies show that the orthogonally protected homolog Fmoc-Dab(Mtt)-OH undergoes rapid and extensive intramolecular lactamization (γ-lactam formation) upon activation with common coupling reagents like PyBOP.[6][7] This side reaction consumes the building block before it can couple to the peptide chain, leading to poor coupling efficiency and process failure.[7] Fmoc-Dap-OH, with its shorter side chain, is not susceptible to this specific intramolecular cyclization pathway, making it a more reliable and process-stable choice for incorporating a di-amino acid residue.

Evidence DimensionPropensity for Pre-Coupling Intramolecular Lactamization
Target Compound DataNot reported to undergo rapid intramolecular lactamization upon activation.
Comparator Or BaselineFmoc-Dab(Mtt)-OH (Next longer homolog)
Quantified DifferenceFmoc-Dab(Mtt)-OH shows rapid lactamization, leading to 'abnormally poor coupling efficiency', a side reaction not characteristic of Fmoc-Dap-OH.[7]
ConditionsActivation with coupling reagents (e.g., PyBOP, HBTU) in DMF prior to coupling in SPPS.[6]

This demonstrates lower process risk; choosing Fmoc-Dap-OH avoids the costly batch failures and tedious protocol adjustments required to mitigate the inherent instability of its close homolog, Fmoc-Dab-OH.

Deprotection steps saved
Class‑level inference
Fmoc‑Dap‑OH: 0 steps; Boc/Dde‑protected: 1 step
Eliminates acid or nucleophile exposure, preserving sensitive sequences.
Class‑level inference; verify sequence compatibility in your system.

Precursor Suitability: Essential for Chemical Synthesis of Lantibiotics

Fmoc-Dap-OH serves as a crucial synthetic precursor for generating dehydroalanine (Dha) residues, which are key intermediates in the total synthesis of lantibiotics like Lacticin 481.[8] Lantibiotics contain characteristic lanthionine (Lan) and methyllanthionine (MeLan) thioether bridges, which are formed by the Michael addition of cysteine thiols to Dha or Dhb residues.[8] The use of a Dap building block is a validated and established method for introducing the Dha moiety required for the subsequent cyclization to form these unique structural motifs.[8][9] This specific transformation is not achievable with longer-chain homologs, making Fmoc-Dap-OH a non-substitutable precursor for this class of complex peptide synthesis.

Evidence DimensionSuitability as a Dehydroalanine (Dha) Precursor
Target Compound DataServes as a direct precursor to Dha for lanthionine bridge formation in lantibiotic synthesis.
Comparator Or BaselineFmoc-Dab-OH, Fmoc-Orn-OH, Fmoc-Lys-OH (Longer-chain homologs)
Quantified DifferenceThe specific β-amino side chain of Dap is required for the elimination reaction to form the Dha double bond; longer-chain homologs are structurally unsuitable for this transformation.
ConditionsFmoc-based solid-phase peptide synthesis (SPPS) for total synthesis of lantibiotics.[8]

For research and development in lantibiotics, Fmoc-Dap-OH is an enabling raw material, providing a synthetic route to structures that cannot be made with other di-amino acids.

HPLC purity range
Cross‑study comparable
≥97.0% – 99.50% (commercial CoA)
Purity comparable to or exceeding fully protected analogs.
Confirm lot‑specific CoA before use.
Cyclization readiness
Class‑level inference
Free β‑NH₂ enables direct on‑resin lactam formation
Eliminates one deprotection, reducing side‑product risk.
Class‑level inference; validate cyclization yield for your construct.
Azide‑click precursor route
Supporting evidence
Direct diazo transfer to free β‑NH₂ gives Fmoc‑Dap(N₃)‑OH
Shortens synthetic route to click‑ready building blocks.
Confirm compatibility with click conditions; check derivative purity.

On-Resin Synthesis of Branched and Conjugated Peptides

Where the synthesis plan requires attachment of a cargo molecule, fluorescent label, or a second peptide chain to a specific internal site before cleavage from the resin, Fmoc-Dap-OH provides the necessary reactive handle. Its use bypasses the need for side-chain deprotection steps that could compromise other protecting groups.[3]

Development of Constrained Cyclic Peptides with Short Loops

For creating peptides with small ring structures (e.g., side chain-to-terminus or side chain-to-side chain cyclization), the specific length of the diaminopropionic acid side chain is critical for achieving efficient macrocyclization. Evidence shows it is a validated building block for obtaining high-yield cyclic products directly on resin.[5]

Total Synthesis of Lantibiotics and Analogs

In the synthesis of complex natural products like lantibiotics, Fmoc-Dap-OH is an essential precursor for forming dehydroalanine residues. This enables the subsequent construction of lanthionine bridges, a key structural feature of this class of potent antimicrobial peptides.[8]

Application Fit Matrix

Application
Selection Property
Validation Focus
Constrained cyclic peptides
Free β‑amino for direct lactam cyclization
Cyclization efficiency and peptide purity
Azido‑click peptide conjugates
Direct azide installation without orthogonal deprotection
Click reactivity and conjugate integrity
Ivdde‑protected toxin building blocks
Shortest diamino acid spacer for compact architectures
Ivdde protection efficiency and toxin synthesis fidelity
Fmoc‑β‑azidoalanine IR probe
Minimal carbon spacer for IR probe placement
Probe incorporation and spectral resolution

XLogP3

-0.5

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